REACTION_CXSMILES
|
[N:1]1(C([O-])=O)C=C[C:3](C([O-])=O)=[CH:2]1.[C:12]([O:16][CH3:17])(=[O:15])[C:13]#[CH:14].[N+:18](CC(OCC)=O)#[C-].[H-].[Na+].NCl.C[N:31](C)[CH:32]=[O:33]>C(OCC)C>[NH2:18][N:1]1[C:2]([C:32](=[O:33])[NH2:31])=[CH:3][C:13]([C:12]([O:16][CH3:17])=[O:15])=[CH:14]1 |f:3.4|
|
Name
|
pyrrole-1,3-dicarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C=C(C=C1)C(=O)[O-])C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](#[C-])CC(=O)OCC
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
NCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in one portion
|
Type
|
STIRRING
|
Details
|
stirred overnight at room temperature under nitrogen atmosphere
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with saturated sodium thiosulfate solution
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
CUSTOM
|
Details
|
The diethyl ether layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted once with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water for three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 6.2 g of crude product which
|
Type
|
CUSTOM
|
Details
|
is directly subjected to ammonolysis without purification
|
Type
|
ADDITION
|
Details
|
To each 3 g of crude product was added 80 mL of saturated solution of ammonia in methanol
|
Type
|
WAIT
|
Details
|
the reaction was carried out at 80° C. in a sealed tube for 2 days
|
Duration
|
2 d
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to precipitate solid
|
Type
|
WAIT
|
Details
|
to settle for about 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NN1C=C(C=C1C(N)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |